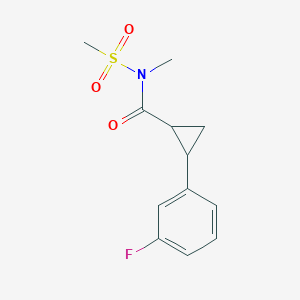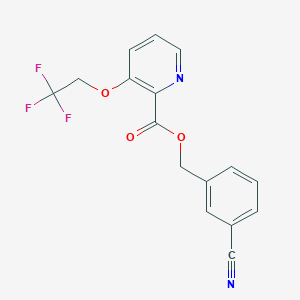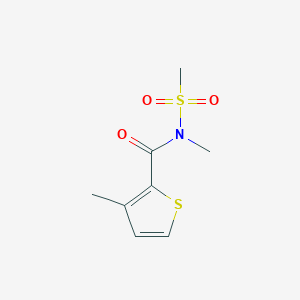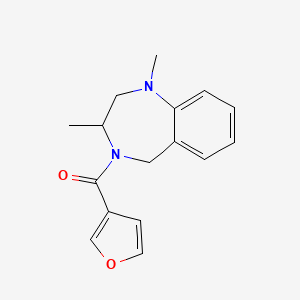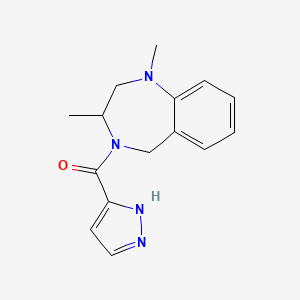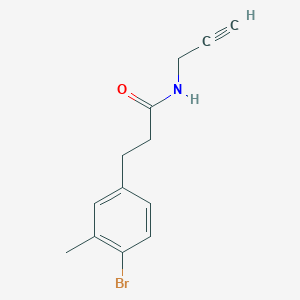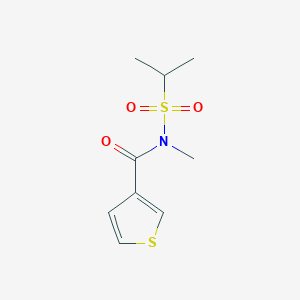
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide (known as MPST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPST is a selective inhibitor of the enzyme cystathionine gamma-lyase (CSE), which plays a crucial role in the regulation of hydrogen sulfide (H2S) production in the body.
Aplicaciones Científicas De Investigación
MPST has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and inflammation. N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide is known to play a role in the production of H2S, which has been shown to have anti-inflammatory, anti-cancer, and cytoprotective effects. MPST, as a selective inhibitor of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, has the potential to modulate H2S levels and provide therapeutic benefits in these diseases.
Mecanismo De Acción
MPST works by selectively inhibiting the activity of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which is responsible for the production of H2S. H2S is a gasotransmitter that has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and cytoprotective effects. By inhibiting N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, MPST reduces the production of H2S, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
MPST has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that MPST can reduce H2S levels in the blood and tissues, which can have downstream effects on various physiological processes. MPST has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent. MPST has also been shown to have cytoprotective effects in animal models of myocardial infarction and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPST in lab experiments is its selectivity for N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which allows for precise modulation of H2S levels. MPST has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using MPST is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MPST. One area of interest is the development of more potent and selective inhibitors of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which can provide greater therapeutic benefits. Another area of research is the investigation of the role of H2S in various diseases and the potential therapeutic applications of modulating H2S levels. Additionally, the development of animal models that mimic human diseases can provide valuable insights into the efficacy and safety of MPST in various diseases.
Métodos De Síntesis
The synthesis of MPST involves a multi-step process that begins with the reaction of 3-bromothiophene with methyl isopropyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methylpropan-2-amine to form the final product, MPST. The yield of MPST can be improved by using an excess of the amine reagent and optimizing the reaction conditions.
Propiedades
IUPAC Name |
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-4-5-14-6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPWNPMDRIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

